N-(4-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(4-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that was first identified in 2013. It is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. MMB has been used in scientific research to better understand the mechanisms of the endocannabinoid system and its potential therapeutic applications.
Mechanism of Action
N-(4-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. This system plays a key role in regulating a wide range of physiological processes, including pain sensation, immune function, and appetite. When this compound binds to these receptors, it activates a cascade of signaling pathways that can have a wide range of effects on the body.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. It has also been shown to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells. In addition, this compound has been shown to have anxiolytic and antipsychotic effects, making it a potential candidate for the treatment of anxiety and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to more precisely study the effects of activating these receptors in various physiological systems. However, one limitation of using this compound is its potential for off-target effects, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for research on N-(4-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide and other synthetic cannabinoids. One area of focus could be on developing more selective agonists of the CB1 and CB2 receptors, which could help to minimize off-target effects. Another area of focus could be on studying the potential therapeutic applications of this compound and other synthetic cannabinoids, particularly in the treatment of chronic pain, inflammation, and cancer. Finally, future research could also focus on better understanding the mechanisms of the endocannabinoid system and how it can be targeted for therapeutic purposes.
Scientific Research Applications
N-(4-methoxybenzyl)-2-[(methylsulfonyl)amino]benzamide has been used in scientific research to better understand the endocannabinoid system and its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. This compound has also been shown to have potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(methanesulfonamido)-N-[(4-methoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-22-13-9-7-12(8-10-13)11-17-16(19)14-5-3-4-6-15(14)18-23(2,20)21/h3-10,18H,11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERQEOQNVDDRES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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